N-methyldodecan-1-amine;hydrochloride
Description
N-Methyldodecan-1-amine hydrochloride is a secondary amine hydrochloride salt with the molecular formula C₁₃H₂₈ClN and a molecular weight of 233.83 g/mol. Structurally, it consists of a dodecyl (C₁₂H₂₅) chain bonded to a methyl-substituted nitrogen atom, protonated and paired with a chloride counterion. This compound is typically used in organic synthesis, surfactants, or as an intermediate in pharmaceutical formulations.
Properties
IUPAC Name |
N-methyldodecan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-2;/h14H,3-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBAPZTYWZGPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7311-30-0 (Parent) | |
| Record name | Dodecylmethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002292504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00945604 | |
| Record name | N-Methyldodecan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2292-50-4 | |
| Record name | 1-Dodecanamine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2292-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecylmethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002292504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyldodecan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecylmethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyldodecan-1-amine;hydrochloride can be synthesized through the reductive amination of dodecanal with methylamine. The reaction typically involves the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions usually include a solvent like methanol or ethanol and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction rates. The final product is often purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-methyldodecan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to primary amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be employed.
Major Products
Oxidation: Produces amine oxides.
Reduction: Yields primary amines.
Substitution: Results in various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-methyldodecan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of membrane proteins and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-methyldodecan-1-amine;hydrochloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with various enzymes and proteins, inhibiting their activity and affecting cellular processes. The molecular targets include membrane phospholipids and protein active sites.
Comparison with Similar Compounds
Dodecyldimethylammonium Chloride
- Molecular Formula : C₁₄H₃₀ClN
- Molecular Weight : 247.45 g/mol
- Structure : A quaternary ammonium salt with two methyl groups and a dodecyl chain attached to the nitrogen.
- Key Differences :
- Charge : Quaternary ammonium (permanent positive charge) vs. secondary amine (protonated in acidic conditions).
- Solubility : Dodecyldimethylammonium chloride is more water-soluble due to its permanent charge, making it a stronger surfactant.
- Applications : Widely used as a disinfectant and surfactant in commercial products, whereas N-methyldodecan-1-amine hydrochloride is less common in industrial applications due to its lower stability and solubility .
N-Methyl-5-hexen-1-amine Hydrochloride
- Molecular Formula : C₇H₁₆ClN
- Molecular Weight : 149.66 g/mol
- Structure : A shorter-chain (6-carbon) secondary amine with a terminal double bond.
- Key Differences :
- Chain Length and Reactivity : The shorter chain and unsaturation in N-methyl-5-hexen-1-amine hydrochloride increase its reactivity in polymerization or addition reactions.
- Solubility : Higher water solubility compared to N-methyldodecan-1-amine hydrochloride due to reduced hydrophobicity.
- Applications : Primarily used in specialized organic synthesis rather than bulk industrial processes .
Memantine Hydrochloride
- Molecular Formula : C₁₂H₂₁N·HCl
- Molecular Weight : 215.76 g/mol
- Structure : A bicyclic adamantane derivative with a primary amine group.
- Key Differences :
- Pharmacological Use : Memantine hydrochloride is a clinically approved drug for Alzheimer’s disease, whereas N-methyldodecan-1-amine hydrochloride lacks therapeutic applications.
- Solubility : Memantine’s rigid adamantane structure enhances lipid solubility, enabling blood-brain barrier penetration, unlike the linear alkyl chain of the target compound .
3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride
- Molecular Formula : C₅H₁₂Cl₂N
- Molecular Weight : 172.06 g/mol
- Structure : A tertiary amine with a chloro substituent on the carbon chain.
- Key Differences :
- Reactivity : The chloro group allows nucleophilic substitution reactions, enabling use in crosslinking or polymer synthesis.
- Toxicity : The chloro substituent increases toxicity compared to N-methyldodecan-1-amine hydrochloride.
- Applications : Primarily employed in chemical synthesis rather than surfactancy .
Data Table: Comparative Properties of Selected Amine Hydrochlorides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Charge Type | Solubility in Water | Key Applications |
|---|---|---|---|---|---|
| N-Methyldodecan-1-amine Hydrochloride | C₁₃H₂₈ClN | 233.83 | Secondary Amine | Moderate | Surfactant, Organic Synthesis |
| Dodecyldimethylammonium Chloride | C₁₄H₃₀ClN | 247.45 | Quaternary Amine | High | Disinfectant, Surfactant |
| N-Methyl-5-hexen-1-amine Hydrochloride | C₇H₁₆ClN | 149.66 | Secondary Amine | High | Organic Synthesis |
| Memantine Hydrochloride | C₁₂H₂₁N·HCl | 215.76 | Primary Amine | Low (Lipophilic) | Pharmaceutical (Alzheimer’s) |
| 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride | C₅H₁₂Cl₂N | 172.06 | Tertiary Amine | Moderate | Chemical Intermediate |
Biological Activity
N-methyldodecan-1-amine hydrochloride, a derivative of long-chain aliphatic amines, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, anti-cancer, and neuroprotective effects, supported by various studies and data.
Chemical Structure and Properties
N-methyldodecan-1-amine hydrochloride is categorized as a tertiary amine with the chemical formula and a molecular weight of 201.39 g/mol. The compound features a long hydrophobic chain, which influences its interaction with biological membranes and cellular targets.
Research indicates that N-methyldodecan-1-amine hydrochloride exhibits several mechanisms of action:
- Anti-inflammatory Activity :
-
Antitumor Effects :
- N-benzyl-N-methyldecan-1-amine (BMDA), a related compound, demonstrated significant anti-cancer properties. It was found to induce cell cycle arrest in the G2/M phase in leukemia cells and inhibit tumor growth in colorectal carcinoma models . The mechanism involves the downregulation of cyclin-dependent kinases (Cdk) and upregulation of Cdk inhibitors like p21.
- Neuroprotective Effects :
In Vitro Studies
In vitro experiments using THP-1 monocytes revealed that N-methyldodecan-1-amine hydrochloride significantly reduced the expression of inflammatory markers upon lipopolysaccharide (LPS) stimulation. The compound inhibited myeloperoxidase (MPO) activity, indicating decreased neutrophil infiltration in tissues .
In Vivo Studies
In vivo studies on animal models have demonstrated promising results:
- Colitis Model : Administration of BMDA reduced colitis symptoms in rats treated with 2,4-dinitrobenzenesulfonic acid (DNBS), evidenced by decreased levels of inflammatory mediators and improved histological scores .
- Rheumatoid Arthritis Model : In collagen-induced arthritis models, treatment with BMDA led to a significant reduction in joint inflammation and damage, highlighting its therapeutic potential for autoimmune diseases .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Jeong et al. (2014) | Evaluate anti-cancer effects | Induced G2/M arrest in leukemia cells; reduced Cdk levels |
| Kaowinn et al. (2018) | Investigate anti-inflammatory properties | Inhibited TNF-α production; blocked NF-κB signaling |
| Recent Pharmacological Study | Assess effects on colitis | Reduced MPO activity; ameliorated colitis symptoms |
Safety Profile
Toxicological assessments indicate that N-methyldodecan-1-amine hydrochloride does not exhibit significant liver toxicity at therapeutic doses. Serum levels of liver enzymes AST and ALT remained unchanged compared to control groups .
Q & A
Q. What are the validated methods for synthesizing N-methyldodecan-1-amine hydrochloride with high purity?
Answer: A two-step synthesis is commonly employed:
Amine Alkylation : React dodecan-1-amine with methyl iodide in the presence of a base (e.g., potassium carbonate) to yield N-methyldodecan-1-amine.
Hydrochloride Formation : Treat the free amine with concentrated hydrochloric acid under controlled pH (3–4) to precipitate the hydrochloride salt .
Purity Optimization : Use continuous flow reactors for precise control of reaction parameters (temperature, stoichiometry) to minimize side products like dialkylated amines . Post-synthesis purification via recrystallization in ethanol-water mixtures improves purity (>98%) .
Q. How can researchers confirm the structural identity of N-methyldodecan-1-amine hydrochloride?
Answer: Combine spectroscopic and chromatographic methods:
- NMR : Confirm the methyl group (δ ~2.2 ppm for –NCH3) and alkyl chain (δ 1.2–1.6 ppm for CH2 groups) .
- FT-IR : Identify N–H stretches (2500–3000 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .
- HPLC : Use a C18 column with UV detection (210 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity and detect impurities (<0.1%) .
Advanced Research Questions
Q. How should researchers resolve contradictions in solubility data for N-methyldodecan-1-amine hydrochloride across solvents?
Answer: Solubility discrepancies often arise from impurities or pH variations. To standardize measurements:
- pH Control : Adjust solvent pH to 4–5 (hydrochloride salt stability) using buffered solutions .
- Gravimetric Analysis : Saturate solvents (e.g., water, ethanol, dichloromethane) at 25°C, filter unreacted solids, and quantify dissolved compound via evaporation .
- DSC/TGA : Validate thermal stability (decomposition >200°C) to rule out solvent interactions .
Q. What advanced strategies mitigate degradation of N-methyldodecan-1-amine hydrochloride in long-term storage?
Answer: Degradation pathways (hydrolysis, oxidation) require mitigation via:
- Lyophilization : Store as a lyophilized powder under inert gas (argon) at –20°C to prevent moisture uptake .
- Stabilizers : Add antioxidants (0.01% BHT) or chelating agents (EDTA) to aqueous formulations .
- Stability-Indicating Assays : Monitor degradation products (e.g., free amine via LC-MS) under accelerated conditions (40°C/75% RH for 6 months) .
Methodological Challenges
Q. How can researchers optimize reaction conditions for scaling up N-methyldodecan-1-amine hydrochloride synthesis?
Answer:
- DoE (Design of Experiments) : Vary temperature (40–80°C), methyl iodide equivalents (1.1–1.5 mol), and reaction time (4–12 hrs) to maximize yield .
- In-Line Analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progress in real time .
- Green Chemistry : Replace methyl iodide with dimethyl carbonate under supercritical CO2 to reduce toxicity .
Q. What analytical approaches validate the absence of genotoxic impurities in N-methyldodecan-1-amine hydrochloride batches?
Answer:
- LC-HRMS : Screen for alkyl halides (e.g., residual methyl iodide) with detection limits <1 ppm .
- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity of isolated impurities .
- ICH M7 Compliance : Follow QbD (Quality by Design) guidelines to classify impurities (Class 1–5) and set thresholds .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s cytotoxicity in cell-based assays?
Answer:
- Dose-Response Curves : Test concentrations (1–100 µM) across multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific effects .
- Solvent Controls : Ensure residual solvents (e.g., DMSO) do not exceed 0.1% (v/v) to avoid false positives .
- Mechanistic Studies : Use siRNA knockdown or receptor antagonists to isolate pathways (e.g., NMDA receptor modulation) .
Interdisciplinary Applications
Q. What methodologies enable the study of N-methyldodecan-1-amine hydrochloride’s interaction with lipid bilayers?
Answer:
- Langmuir Trough : Measure changes in lipid monolayer surface pressure (π–A isotherms) to assess membrane insertion .
- MD Simulations : Model interactions using CHARMM36 force fields to predict partitioning into hydrophobic domains .
- Fluorescence Anisotropy : Use DPH probes to quantify changes in membrane fluidity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
